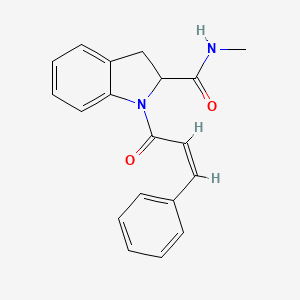

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIGKSDMRNMBOZ-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Analysis and Retrosynthetic Planning

Molecular Architecture

(Z)-N-Methyl-1-(3-phenylacryloyl)indoline-2-carboxamide features:

- Indoline backbone : A saturated bicyclic system with a secondary amine at position 1 and a carboxamide at position 2.

- N-Methyl carboxamide : Introduced via amidation of indoline-2-carboxylic acid.

- (Z)-3-Phenylacryloyl group : An α,β-unsaturated ketone with cis-stereochemistry, installed via acylation at the indoline nitrogen.

Retrosynthetic Disconnections

- Disconnection A : Cleavage of the acryloyl group yields indoline-2-carboxamide and (Z)-3-phenylacrylic acid.

- Disconnection B : Separation of the carboxamide group suggests indoline-2-carboxylic acid as a precursor.

Synthesis of Indoline-2-Carboxylic Acid Derivatives

Indoline Core Formation

Indoline-2-carboxylic acid is synthesized via:

- Bischler–Napieralski cyclization : Cyclization of N-acylphenethylamines using POCl₃ or PCl₅.

- Larock indole synthesis : Palladium-catalyzed cyclization of o-iodoanilines with alkynes, followed by hydrogenation.

Example Protocol (Adapted from):

Introduction of the N-Methyl Carboxamide Group

Acylation at the Indoline Nitrogen

Synthesis of (Z)-3-Phenylacryloyl Chloride

- Wittig Reaction :

- Acid Chloride Formation :

N-Acylation of Indoline-2-Carboxamide

Stereochemical Control in Acryloyl Group Installation

(Z)-Selective Wittig Reaction

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Optimization Strategies

Regioselectivity in Acylation

- Issue : Competing acylation at indoline C-3.

- Solution : Use bulky bases (e.g., DIPEA) to favor N-acylation.

Mechanism of Action

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Biological Activity

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a phenylacryloyl group and a carboxamide functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has shown significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and CDK2. These kinases are critical for cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic markers such as caspases 3, 8, and 9, as well as Bcl2 family proteins .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

The anticancer efficacy of this compound was evaluated against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.50 | EGFR inhibition, apoptosis induction |

| A549 (Lung) | 0.95 | CDK2 inhibition |

| HeLa (Cervical) | 1.20 | Apoptosis via caspase activation |

These findings indicate that the compound exhibits potent anticancer activity across different cell types.

Enzyme Inhibition

The compound also acts as an inhibitor of several enzymes relevant to cancer metabolism:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-B | 0.51 | Competitive |

| BChE | 7.00 | Competitive |

These results highlight the dual role of the compound in targeting both cancer cell proliferation and metabolic pathways through enzyme inhibition .

Case Studies

Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of activated caspases.

Case Study 2 : In another investigation involving A549 lung cancer cells, the compound displayed a dose-dependent inhibition of cell growth. Molecular docking studies suggested strong binding affinity to CDK2, supporting its potential as a targeted therapy for lung cancer.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The 2-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.

In , indole-2-carboxamides were synthesized using BOP reagent, while demonstrated hydrolysis of similar carboxamides to carboxylic acids for biological evaluation.

Conjugate Additions to the Acryloyl Group

The (Z)-configured α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). Stereoelectronic effects influence regioselectivity.

The (Z) geometry may favor syn-addition pathways, as seen in , where 3-phenylacryloyl derivatives exhibited bioactivity dependent on substituent orientation.

Reduction of the Acryloyl Double Bond

Catalytic hydrogenation selectively saturates the α,β-unsaturated system, yielding a saturated propionyl derivative.

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc | N-methyl-1-(3-phenylpropionyl)indoline-2-carboxamide | Complete reduction to single bond |

This mirrors reductions of acrylonitrile derivatives in , where saturated products were obtained with high efficiency.

Electrophilic Aromatic Substitution on Indoline

The indoline core, activated by the N-methyl group, undergoes electrophilic substitution preferentially at the para position relative to the carboxamide.

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | 5-Nitro-indoline derivative | : Nitration of methoxyindoles |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1h | 5-Bromo-indoline derivative | : Halogenation of indolines |

In , methoxy groups directed nitration to specific positions, while highlighted palladium-catalyzed functionalization of indolines.

Oxidation of the Indoline Core

Strong oxidants convert indoline to indole, though the N-methyl group may hinder full aromatization.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ, CH₂Cl₂ | Reflux, 6h | Partially oxidized indole derivative | Partial dehydrogenation |

| KMnO₄, H₂O | 80°C, 12h | Carboxamide cleavage + ring oxidation | Degradation |

Similar oxidation patterns were observed in for indole-based antioxidants.

Cycloaddition Reactions

The acryloyl group participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic systems.

| Diene | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24h | Hexahydronaphthalene-fused indoline | Endo preference |

The (Z) configuration may induce steric hindrance, favoring specific transition states as noted in .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of indoline-2-carboxamide precursors with 3-phenylacryloyl derivatives. For example, refluxing intermediates (e.g., 3-formyl-indoline-2-carboxylate) with 2-aminothiazol-4(5H)-one in acetic acid under catalytic sodium acetate (3–5 hours) yields crystalline products. Purification via recrystallization (DMF/acetic acid) ensures high purity . Optimization includes adjusting stoichiometry (1.0–1.1 equiv of aldehyde), temperature (reflux vs. room temperature), and solvent polarity to enhance yields.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to verify stereochemistry and substituent positions, particularly the (Z)-configuration of the acryloyl group .

- HPLC (>98% purity) to assess impurities, especially for biological testing .

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the neuraminidase inhibitory activity of this compound evaluated in vitro?

- Methodology : Conduct a fluorometric or colorimetric NA inhibition assay using 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Measure IC₅₀ values by incubating the compound with purified influenza NA enzyme and calculating the concentration required to reduce fluorescence by 50% . Include controls like oseltamivir carboxylate for validation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of neuraminidase inhibition?

- Methodology :

- Substituent effects : Introduce electron-donating groups (e.g., -OH at the phenyl ring’s 4-position) to enhance hydrogen bonding with NA’s active site. For example, 4-OH derivatives show IC₅₀ values of 6.2–8.2 µg/mL, outperforming nitro (-NO₂) or methoxy (-OCH₃) analogs .

- Scaffold modification : Replace the indoline core with thiazole or pyridine rings to improve solubility and binding kinetics .

- Stereochemical considerations : Validate the (Z)-configuration’s role in activity via comparative studies with (E)-isomers .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across studies?

- Methodology :

- Reproducibility checks : Standardize assay protocols (e.g., enzyme source, substrate concentration) to minimize variability. For instance, discrepancies in compound 3’s activity were traced to differences in NA isoforms (H1N1 vs. H5N1) .

- Analytical validation : Use LC-MS to confirm compound stability under assay conditions (e.g., pH, temperature) .

- Statistical rigor : Apply ANOVA or t-tests to triplicate data, ensuring p < 0.05 for significance .

Q. How can computational methods complement experimental data in studying this compound’s mechanism?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the acryloyl group and NA’s conserved residues (e.g., Arg152, Glu119) .

- MD simulations : Run 100-ns trajectories to assess binding stability and identify conformational shifts in NA upon ligand binding .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

Q. What advanced techniques characterize the compound’s crystalline structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.